4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline

Mixed-Valence Chemistry Triarylamine Synthesis Molecular Electronics

Researchers requiring precise redox tuning of triarylamine centers face supply inconsistency with generic arylamines. 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline (NDMTA) solves this as a validated push-pull precursor. Its electron-donating p-tolyl and electron-withdrawing p-nitrophenyl groups define oxidation potential, while the nitro group serves as a latent amine for further functionalization. Key outcomes: • Enables one-step reduction to 4-amino-4',4''-dimethyltriphenylamine, the active intermediate for bis-triarylamine mixed-valence systems. • Delivers consistent redox behavior critical for molecular wire and OLED R&D. • Supplied with ≥95% purity and a well-defined melting point (162-163 °C) for reliable identity verification.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
CAS No. 20440-92-0
Cat. No. B1590378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
CAS20440-92-0
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H18N2O2/c1-15-3-7-17(8-4-15)21(18-9-5-16(2)6-10-18)19-11-13-20(14-12-19)22(23)24/h3-14H,1-2H3
InChIKeyQQPWXACSUPBIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline – Nitro-Triarylamine Intermediate for Organic Electronics


4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline (CAS 20440-92-0), also known as 4,4'-dimethyl-4''-nitrotriphenylamine or NDMTA, is a functionalized aromatic tertiary amine. It features a central nitrogen atom bonded to two p-tolyl groups and one p-nitrophenyl group. This asymmetric 'push-pull' structure, combining electron-donating methyl groups with a strong electron-withdrawing nitro group, is defining for its role as a specialized precursor in organic electronics . Its primary utility is not as a final material but as a building block for creating more complex, redox-active molecules, such as bis-triarylamine mixed-valence systems, where the nitro group is a synthetic handle for further functionalization [1].

Generic Substitution Not Feasible for 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline


Substituting 4-methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline with a generic arylamine is not viable due to the precise electronic and steric requirements of its downstream applications. The compound's value proposition is its specific 'push-pull' electronic character, created by the two electron-donating p-tolyl rings and the single electron-withdrawing p-nitrophenyl ring . This motif is critical for tuning the oxidation potential of the nitrogen center. Furthermore, the nitro group serves as a latent amino functionality, allowing for selective reduction to a primary amine (4-amino-4',4''-dimethyltriphenylamine) [1]. This amine is the active intermediate for creating larger, complex architectures like bis-triarylamine urea derivatives, which are investigated for mixed-valence and molecular wire applications. Using an unsubstituted or differently substituted analog would change the redox properties and remove or alter the crucial synthetic handle, making the controlled synthesis of the target advanced molecule impossible.

Quantitative Evidence for 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline


Synthesis of Key Intermediate via Reduction

The compound's primary synthetic value is as a direct precursor to 4-amino-4',4''-dimethyltriphenylamine, a crucial monomer. A published procedure uses 4,4'-dimethyl-4''-nitrotriphenylamine (this compound) as the starting material. The nitro group is reduced, yielding the amine derivative which is then immediately used to build a bis-triarylamine urea bridge [1]. This specific transformation is not possible with un-nitrated analogs like triphenylamine or its non-nitrated methyl derivatives.

Mixed-Valence Chemistry Triarylamine Synthesis Molecular Electronics

Physical Property Differentiation: Melting Point and Purity

The compound's physical properties provide a basis for procurement quality control. The sharp melting point is a key identifier that distinguishes it from common impurities and closely related analogs. The commercial availability at a defined minimum purity of 95% provides a quantifiable benchmark against non-standardized offerings [1] .

Materials Science Quality Control Chemical Procurement

Electronic Structure Tuning via Asymmetric Substitution

The compound's redox properties are finely tuned by its asymmetric structure. The presence of two electron-donating p-tolyl groups and one electron-withdrawing p-nitrophenyl group modulates the oxidation potential of the triarylamine center, creating an internal charge-transfer character . This 'push-pull' design is a fundamental strategy to control the HOMO energy level. In contrast, symmetric analogs like tri-p-tolylamine lack this internal charge transfer and have a different (lower) oxidation potential [1].

Electrochemistry DFT Calculation Hole Transport Material

Application Scenarios for 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline


Synthesis of Bis-Triarylamine Mixed-Valence Systems

This compound is the validated starting material for synthesizing advanced organic mixed-valence systems, as demonstrated in the synthesis of compound 1b [1]. The nitro group enables a one-step reduction to the corresponding amine, which is subsequently dimerized via a urea bridge. This creates a molecule with two identical triarylamine redox centers, which is essential for studying intramolecular electron transfer. Procurement is geared towards physical chemistry and materials science research groups.

Development of Organic Semiconductor Precursors

The compound's 'push-pull' electronic structure makes it a versatile precursor for creating donor-acceptor molecules [1]. The nitro group can act as a precursor to an amine, which can then be further functionalized with various acceptor units to create materials for organic light-emitting diodes (OLEDs) or organic solar cells . This scenario is relevant for organic chemists and material scientists developing new active layers for optoelectronic devices.

Quality Control Standard for Arylamine Synthesis

Due to its well-defined melting point (162-163 °C) [1] and the availability of a 95% purity specification , this compound serves as a reliable quality control benchmark. Its higher melting point compared to non-nitrated analogs (e.g., tri-p-tolylamine) allows for simple identity verification. This is critical for procurement officers and lab managers ensuring the consistency of starting materials for multi-step synthetic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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